molecular formula C4H4ClN3OS B15144264 n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3

n-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3

Cat. No.: B15144264
M. Wt: 180.63 g/mol
InChI Key: CKUUONNLVFAZNC-FIBGUPNXSA-N
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Description

N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3, with a molecular formula of C 4 HD 3 ClN 3 OS and a molecular weight of 180.63 g/mol, is a selectively deuterated analog of a key synthetic intermediate and impurity of Acetazolamide . This compound, specifically deuterated on the acetamide methyl group (2,2,2-d3), serves as a crucial high-purity reference standard in pharmaceutical research and development . Its primary application is in the analytical method development, validation, and quality control processes for Acetazolamide, a carbonic anhydrase inhibitor medication . By providing a distinct mass spectrometric signature, it enables highly sensitive and selective quantification using techniques like LC-MS, allowing researchers to accurately track, identify, and control the unlabeled impurity profile during drug substance and drug product manufacturing . This is essential for meeting stringent regulatory requirements for Abbreviated New Drug Applications (ANDA) . The deuterium labeling offers significant advantages in mass spectrometry-based assays, eliminating interference from the non-deuterated species and facilitating precise pharmacokinetic or metabolic stability studies. This product is supplied as a characterized reference material and is intended for Research Use Only. It is not intended for diagnostic or human use. Proper laboratory handling procedures should be observed, and the product should be stored refrigerated at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C4H4ClN3OS

Molecular Weight

180.63 g/mol

IUPAC Name

N-(5-chloro-1,3,4-thiadiazol-2-yl)-2,2,2-trideuterioacetamide

InChI

InChI=1S/C4H4ClN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)/i1D3

InChI Key

CKUUONNLVFAZNC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)Cl

Canonical SMILES

CC(=O)NC1=NN=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.

    Chlorination: The thiadiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Acetamide Formation: The chlorinated thiadiazole is reacted with deuterated acetic anhydride to form the deuterated acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of thiosemicarbazide and chloroacetic acid are reacted in industrial reactors.

    Chlorination: Chlorination is carried out in large chlorination units using thionyl chloride or phosphorus pentachloride.

    Deuterated Acetamide Formation: The final step involves the reaction of the chlorinated thiadiazole with deuterated acetic anhydride in industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted thiadiazole derivatives.

    Oxidation Products: Oxidized thiadiazole derivatives.

    Reduction Products: Reduced thiadiazole derivatives.

    Hydrolysis Products: Corresponding carboxylic acids.

Scientific Research Applications

N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving isotopic labeling to track metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.

    Pathways Involved: It affects various biochemical pathways, including those related to cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs share the 1,3,4-thiadiazole core with variations in substituents, influencing physicochemical properties such as melting points, solubility, and stability (Table 1).

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d3 Cl, CD₃CO- C₄HD₃ClN₃OS 180.63 Not reported
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide Cl, CH₃CO- C₄H₄ClN₃OS 177.61 Not reported
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Ph, Cl, CH₃CO- C₁₀H₈ClN₃OS 253.71 Not reported
Compound 5e () 4-Cl-benzylthio, isopropylphenoxy C₂₀H₁₈ClN₃O₂S₂ 440.96 132–134
Compound 4g () 4-Cl-phenyl, 4-fluorophenylpiperazin C₂₀H₁₈ClFN₄OS 416.90 203–205
Compound 3 () 4-Cl-phenyl, nitroanilino-thio C₁₅H₁₁ClN₄O₃S₂ 394.86 Not reported

Key Observations :

  • Deuterium Effects: The deuterated compound exhibits a 3 g/mol increase in molecular weight compared to its non-deuterated counterpart, which is critical for distinguishing isotopic peaks in analytical workflows .
  • Thermal Stability : Analogs with aromatic or bulky substituents (e.g., 4g in ) show higher melting points (>200°C), suggesting enhanced crystalline stability due to π-π stacking and hydrogen bonding .

Key Observations :

  • Akt Inhibition : Compounds 3 and 8 () show potent Akt inhibition (>85%), attributed to π-π interactions and hydrogen bonding with the kinase active site .
  • Cytotoxicity: Compound 4y () exhibits nanomolar IC₅₀ values against breast and lung cancer cells, highlighting the role of p-tolylamino substituents in enhancing potency .

Q & A

Basic: What synthetic methodologies are established for N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d₃, and how can deuterium incorporation be optimized?

Methodological Answer:
The synthesis typically involves alkylation of 5-chloro-1,3,4-thiadiazol-2-amine with deuterated chloroacetamide (CD₃COCl or CD₃CO₂H derivatives). Key steps include:

  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) and catalytic KI to enhance reactivity .
  • Deuterium Incorporation : Use deuterated reagents (e.g., CD₃COCl) or post-synthetic H/D exchange under acidic/basic conditions. Confirm deuterium content via mass spectrometry (MS) isotopic patterns .
  • Purification : Recrystallization from ethanol or acetone ensures purity (>95% by TLC) .

Basic: Which spectroscopic and analytical techniques validate the structure and purity of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d₃?

Methodological Answer:

  • ¹H/¹³C NMR : Suppressed proton signals in the deuterated acetamide group (CD₃) confirm deuteration. Thiadiazole ring protons appear as singlets (δ ~7.3 ppm in DMSO-d₆) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS reveals isotopic clusters (M+1, M+2) due to chlorine (³⁵Cl/³⁷Cl) and deuterium .
  • Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages (±0.3%) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological interactions of this deuterated compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., acetamide carbonyl) .
  • Molecular Docking : Simulate binding to targets like carbonic anhydrase (analogous to acetazolamide) using software like AutoDock. Focus on hydrogen bonds between the thiadiazole ring and active-site residues .
  • QSAR Studies : Correlate structural features (e.g., Cl substitution, deuterium effects) with inhibitory activity against enzyme targets .

Advanced: What strategies prevent hydrolysis and oxidative degradation of N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide-d₃ during storage?

Methodological Answer:

  • Hydrolysis Mitigation : Store in anhydrous conditions (desiccators, inert gas) and avoid aqueous buffers (susceptibility increases at pH <4 or >8) .
  • Oxidative Stability : Add antioxidants (e.g., BHT) and use amber glassware to block UV light. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life .

Basic: What role does this compound play as a pharmaceutical reference standard?

Methodological Answer:

  • Impurity Profiling : Used to quantify residual impurities in acetazolamide APIs via HPLC-UV or LC-MS/MS. Calibration curves (0.1–10 µg/mL) ensure compliance with ICH Q3A/B guidelines .
  • Method Validation : Assess specificity (no co-elution with APIs), LOD (<0.05%), and LOQ (<0.1%) .

Advanced: How do hyphenated techniques (e.g., LC-MS/MS) enhance trace analysis of this deuterated impurity?

Methodological Answer:

  • LC-MS/MS : MRM transitions (e.g., m/z 222 → 184 for the parent ion) improve selectivity in biological matrices. Deuterium reduces matrix effects via isotopic differentiation .
  • High-Resolution MS (HRMS) : Exact mass measurements (Δ <5 ppm) distinguish isotopic peaks from background noise .

Basic: What crystallographic tools resolve the solid-state structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å). ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Data Collection : Cryocool crystals (100 K) to minimize disorder. CCDC deposition ensures reproducibility .

Advanced: How does deuteration affect the compound’s metabolic stability compared to the protiated form?

Methodological Answer:

  • Deuterium Isotope Effect (DIE) : Slows CYP450-mediated oxidation (e.g., acetamide demethylation) by strengthening C-D bonds. Assess via in vitro microsomal assays (t₁/₂ comparison) .
  • Pharmacokinetic Profiling : Conduct radiolabeled (³H/¹⁴C) studies in rodents to track absorption and excretion .

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